molecular formula C7H13NO2 B1586961 Methyl Piperidine-2-carboxylate CAS No. 41994-45-0

Methyl Piperidine-2-carboxylate

Cat. No.: B1586961
CAS No.: 41994-45-0
M. Wt: 143.18 g/mol
InChI Key: CXQTTWVBUDFUNO-UHFFFAOYSA-N
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Description

Methyl Piperidine-2-carboxylate is an organic compound with the molecular formula C7H13NO2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl Piperidine-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of piperidine-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, this compound is often produced via catalytic hydrogenation of pyridine derivatives. This method involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then esterified to obtain this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl Piperidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl Piperidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs targeting neurological disorders.

    Industry: this compound is employed in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl Piperidine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. The compound may also interact with receptors or ion channels, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Methyl Piperidine-2-carboxylate can be compared with other piperidine derivatives, such as:

    Piperidine-2-carboxylic acid: The parent compound, which lacks the ester group.

    Methyl Piperidine-4-carboxylate: A structural isomer with the ester group at the 4-position.

    Piperidine-2,6-dicarboxylate: A derivative with two carboxylate groups at the 2 and 6 positions.

Uniqueness

This compound is unique due to its specific ester functional group at the 2-position, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives.

Properties

IUPAC Name

methyl piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-7(9)6-4-2-3-5-8-6/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQTTWVBUDFUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392714
Record name Methyl Piperidine-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41994-45-0
Record name Methyl pipecolinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41994-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl Piperidine-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41994-45-0
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Synthesis routes and methods I

Procedure details

A slurry of 26 g (0.20 mole) of pipecolinic acid in 100 ml of methanol is cooled to -10° and 16.7 ml (0.22 mole) of thionyl chloride added over 5 minutes. The slurry is allowed to warm to ambient temperature and stirred overnight whereupon a thick slurry forms. Addition of 300 ml of methanol gives a solution which is evaporated in vacuo. The residue is suspended in 100 ml in methanol, treated with a solution of 10.8 g (0.2 mole) of sodium methoxide in 100 ml of methanol, and diluted with 400 ml of ether. The solid which forms is filtered and the filtrate evaporated and redissolved in ether. Filtration, evaporation and solution are repeated three times and the final residue distilled in vacuo to give 24.6 g (85%) of the above titled ester, bp. 70°-70.5° at 4.0 mm.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16.7 mL
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
10.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five
Name
Yield
85%

Synthesis routes and methods II

Procedure details

7 ml (2 mmol) of 0.28 M solution of 4-chlorophenylmagnesium iodide in diethyl ether [prepared from 1-chloro-4-iodobenzene (Aldrich) and magnesium] was added dropwise to an ice-cooled solution of 0.605 g (2 mmol) N-[3-4-fluorophenyl)-3-oxopropyl]pipecolic acid methyl ester (from Step 1) in 12 ml anhydrous diethyl ether with stirring under nitrogen. The mixture was stirred at room temperature for 16 hours, poured onto crushed ice and extracted with dichloromethane. The combined organic extracts were washed with brine, concentrated and the residue purified by preparative silica gel TLC with 25% ethyl acetate in hexanes to give 0.037 g (yield 4.5%) N-[3-4-chlorophenyl)-3-(4-fluorophenyl)-3-hydroxypropyl]pipecolic acid methyl ester (Compound B30).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-chlorophenylmagnesium iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
pipecolic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl Piperidine-2-carboxylate
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
Methyl Piperidine-2-carboxylate

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